molecular formula C14H26N2O4 B11765618 tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B11765618
M. Wt: 286.37 g/mol
InChI Key: ZUTOCWURUBEKBL-UHFFFAOYSA-N
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Description

tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is a chemical compound commonly used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often employed as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction typically involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for continuous production and improved efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis and can be removed under mild acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal as a protecting group. Its use in flow microreactor systems for industrial production also sets it apart from similar compounds .

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-10-7-8-16(9-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTOCWURUBEKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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